
3-benzyl-4-methyl-4H-quinazolin-2-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-4-methyl-4H-quinazolin-2-amine;hydrochloride is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4-methyl-4H-quinazolin-2-amine;hydrochloride typically involves the reaction of 2-aminobenzamides with benzyl halides and methylating agents. One efficient approach is the one-pot intermolecular annulation reaction of o-amino benzamides and thiols, which is transition metal and external oxidant-free . This method offers good functional group tolerance and easy operation.
Industrial Production Methods
Industrial production of quinazoline derivatives often involves the use of metal catalysts. For example, a Cu(I)-catalyzed synthesis from 2-halobenzamides and aryl aldehydes or dimethyl acetamide (DMA) has been reported . These protocols require an azide ion as a nitrogen source and involve C–N coupling, reductive amination, cyclization, and oxidation.
Analyse Des Réactions Chimiques
Types of Reactions
3-benzyl-4-methyl-4H-quinazolin-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride.
Substitution: Nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include oxidized quinazoline derivatives, reduced amine derivatives, and substituted quinazoline compounds.
Applications De Recherche Scientifique
3-benzyl-4-methyl-4H-quinazolin-2-amine;hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-benzyl-4-methyl-4H-quinazolin-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA synthesis or repair, leading to cell death in cancer cells . The compound’s structure allows it to bind to specific receptors or enzymes, disrupting their normal function and exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolin-4(3H)-ones: These compounds share a similar core structure and exhibit similar biological activities.
2-Substituted quinazolin-4(3H)-ones: These derivatives are obtained from benzyl alcohols or methylarenes and anthranilamides.
Uniqueness
3-benzyl-4-methyl-4H-quinazolin-2-amine;hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other quinazoline derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C16H18ClN3 |
|---|---|
Poids moléculaire |
287.79 g/mol |
Nom IUPAC |
3-benzyl-4-methyl-4H-quinazolin-2-amine;hydrochloride |
InChI |
InChI=1S/C16H17N3.ClH/c1-12-14-9-5-6-10-15(14)18-16(17)19(12)11-13-7-3-2-4-8-13;/h2-10,12H,11H2,1H3,(H2,17,18);1H |
Clé InChI |
VMNLSOGQBCCBTN-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=CC=CC=C2N=C(N1CC3=CC=CC=C3)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



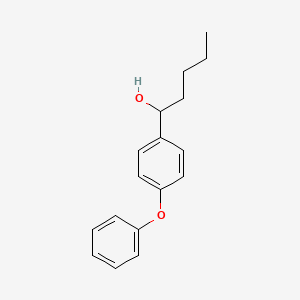
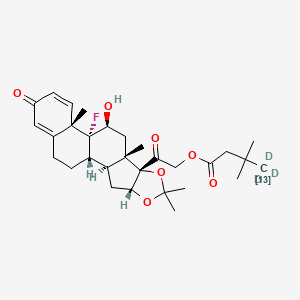
![6-(furan-3-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13856595.png)
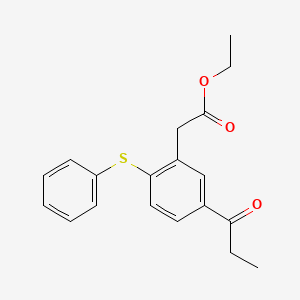
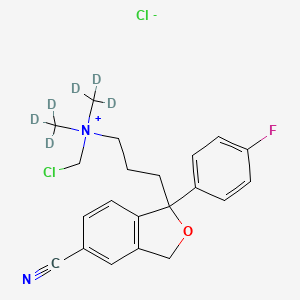
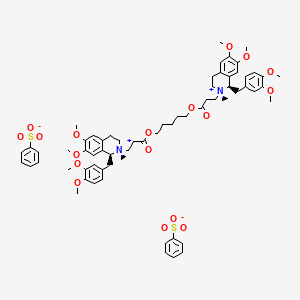
![[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride](/img/structure/B13856613.png)
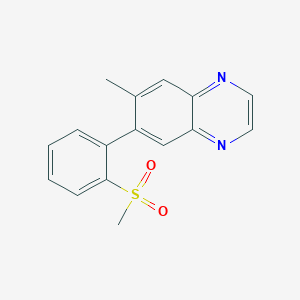
![(6R)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl methanesulfonate](/img/structure/B13856620.png)
![[(2S,3R,4R,5S)-5-benzoyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] benzoate](/img/structure/B13856628.png)
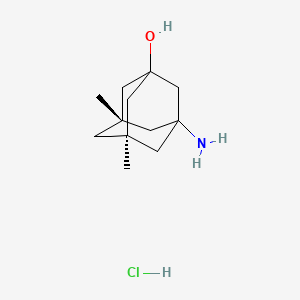

![2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid](/img/structure/B13856653.png)
